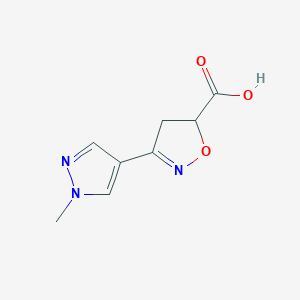

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h3-4,7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRMILATAWJGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrate that it can modulate inflammatory pathways, suggesting its use in treating conditions characterized by excessive inflammation .

Cancer Research

Recent studies highlight the compound's role in cancer research, particularly in targeting specific cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented, indicating potential as an anticancer agent .

Drug Development

The unique structural attributes of this compound facilitate its use as a scaffold for developing novel pharmaceuticals. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in drug formulations .

Bioconjugation Techniques

This compound can be utilized in bioconjugation processes to create targeted drug delivery systems. Its reactive functional groups allow for conjugation with biomolecules, enhancing specificity towards target cells .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Alkyl Substitution Effects : Ethyl-substituted analogs (e.g., CAS 907990-49-2) exhibit higher molecular weights (~223 g/mol) compared to the methyl-substituted target compound (199.32 g/mol), likely enhancing lipophilicity .

- Saturation : The dihydroisoxazole ring in the target compound reduces ring strain compared to fully aromatic isoxazoles, possibly improving metabolic stability .

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H13N3O3

- CAS Number: 957258-38-7

- Molecular Weight: 223.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymes: The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes, similar to other pyrazole derivatives which have demonstrated activity against cyclooxygenases (COX) and lipoxygenases (LOX) .

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to related pyrazole structures have led to compounds with IC50 values in the low micromolar range against human cancer cell lines .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 | |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 | |

| Human Renal Cancer (RXF 486) | 1.143 |

These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties are significant due to their implications in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that related compounds can inhibit COX enzymes effectively:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 5.40 | 0.01 | |

| Pyrazole Derivative B | 62 | 71 |

These results indicate that modifications to the pyrazole structure can enhance anti-inflammatory activity.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including those similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against a panel of cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to standard treatments .

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of pyrazole compounds in vivo, demonstrating their potential as safer alternatives to traditional NSAIDs with fewer gastrointestinal side effects .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-isoxazole hybrids can be generated by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux conditions, followed by hydrolysis to yield carboxylic acid derivatives . Alternative routes include thiolation or alkylation steps, depending on substituent requirements. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic agents (e.g., acetic acid).

Q. How can X-ray crystallography be applied to determine the structure of this compound?

Structural elucidation often employs SHELXL for refinement . Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Visualization tools like ORTEP-3 aid in generating thermal ellipsoid plots . Ensure data quality by verifying R-factor convergence (target < 0.05) and validating against the Cambridge Structural Database.

Q. What spectroscopic techniques are critical for characterizing this compound?

Use a combination of:

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole/pyrazole ring vibrations (C=N, ~1600 cm⁻¹).

- NMR : ¹H NMR resolves methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and heterocyclic carbons .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from structural analogs?

Discrepancies may stem from stereoelectronic effects or substituent positioning. For example, methylation at the pyrazole nitrogen (1-methyl vs. 1-ethyl) alters steric hindrance, impacting binding affinity. Use comparative molecular docking (e.g., AutoDock Vina) to model interactions with targets like tropomyosin-related kinase (Trk) . Validate with in vitro assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

Q. What computational strategies improve the accuracy of spectral predictions for this compound?

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) with experimental data. Optimize the molecular geometry and compute vibrational frequencies to match FTIR/ Raman spectra. For NMR, apply gauge-including atomic orbital (GIAO) methods to predict chemical shifts . Discrepancies >0.5 ppm in ¹H NMR may indicate solvent effects or conformational flexibility.

Q. How can high-resolution crystallographic data refine electron density maps for derivatives with disorder?

SHELXL’s TWIN and BASF commands handle twinned data by refining scale factors for overlapping domains . For disorder, use PART instructions to model alternative conformations. High-resolution data (d-spacing <1.0 Å) enable anisotropic refinement of heavy atoms. Validate with R₁(all) and wR₂ metrics, ensuring convergence to <0.07.

Q. What methodologies optimize synthetic yields while minimizing byproducts?

Employ design of experiments (DoE) to assess variables:

Q. How do structural modifications (e.g., substituent addition) affect solubility and stability?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). For example, esterification of the carboxylic acid group may improve lipophilicity but reduce thermal stability . Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility.

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Range | Reference |

|---|---|---|

| Temperature | 100 K | |

| R₁ (all data) | <0.05 | |

| Anisotropic refinement | All non-H atoms | |

| Hydrogen placement | Riding model |

Q. Table 2: Synthetic Optimization via DoE

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 10 mol% | +25% |

| Reaction time | 24 hours | Maximizes conversion |

| Solvent | DMF/H₂O (9:1) | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.